
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with a difluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of a halogenated naphthalene derivative using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (6-(Difluoromethyl)naphthalen-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Esterification: Reaction with alcohols to form boronic esters, which can be used as intermediates in various organic transformations.
Common Reagents and Conditions
Palladium catalysts: Commonly used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, THF, or toluene.
Major Products
Biaryl compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic esters: From esterification reactions.
Scientific Research Applications
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs and as probes for biological systems.
Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for (6-(Difluoromethyl)naphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group interacts with the palladium complex, facilitating the transfer of the organic moiety.
Comparison with Similar Compounds
Similar Compounds
- (6-(Difluoromethoxy)naphthalen-2-yl)boronic acid
- (6-Fluoro-2-naphthyl)boronic acid
- 6-Methoxy-2-naphthaleneboronic acid
Uniqueness
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid is unique due to the presence of the difluoromethyl group, which can impart different electronic properties compared to methoxy or fluoro substituents. This can influence the reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications.
Properties
Molecular Formula |
C11H9BF2O2 |
|---|---|
Molecular Weight |
222.00 g/mol |
IUPAC Name |
[6-(difluoromethyl)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C11H9BF2O2/c13-11(14)9-2-1-8-6-10(12(15)16)4-3-7(8)5-9/h1-6,11,15-16H |
InChI Key |
RSUVFTICEVRMIH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


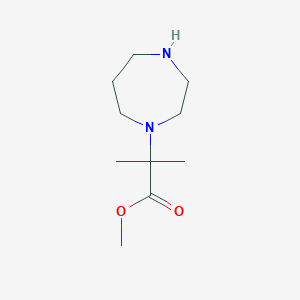

![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
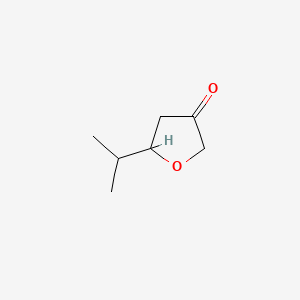
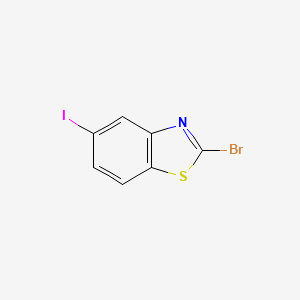
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
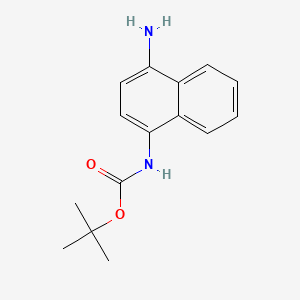
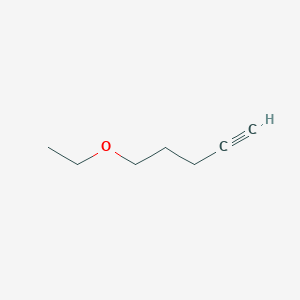
![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)
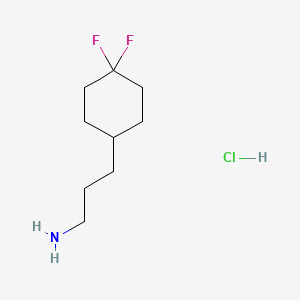

![9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide](/img/structure/B13466045.png)
